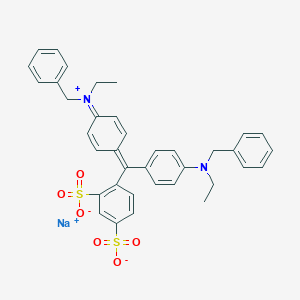

Acid blue 7

Katalognummer B147705

CAS-Nummer:

3486-30-4

Molekulargewicht: 691.8 g/mol

InChI-Schlüssel: ZCIOQSFCTTZDBE-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07763401B2

Procedure details

Acid Blue 7, 23, 25, 29, 62, 83, 86, 87, 90, 92, 108, 138, 158, 249; Acid Green 3, 5, 9, 16, 25, 27, 50; Acid Orange 8, 51, 56, 63, 74; Acid Red 1, 4, 8, 34, 37, 42, 52, 57, 80, 97, 114, 143, 145, 151, 183, 217; Acid Violet 7; Acid Yellow 17, 23, 25, 29, 34, 40, 42, 72, 76, 99, 111, 112, 114, 116, 169, 243, and derivatives of these dyes are preferable.

Name

Acid Green 3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Acid Yellow 17

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Acid Black 24

Identifiers

|

REACTION_CXSMILES

|

CCN([C:11]1[CH:16]=[CH:15][C:14]([C:17]([C:34]2[CH:39]=[CH:38]C(S([O-])(=O)=O)=CC=2S([O-])(=O)=O)=C2C=CC(=[N+](CC3C=CC=CC=3)CC)C=C2)=[CH:13][CH:12]=1)CC1C=CC=CC=1.[Na+:48].CCN(C1C=CC(C(C2C=CC=CC=2)=[C:70]2[CH:89]=[CH:88][C:73](=[N+:74]([CH2:77][C:78]3[CH:83]=CC=C(S([O-])(=O)=O)C=3)CC)[CH:72]=[CH:71]2)=CC=1)CC1C=CC=C(S([O-])(=O)=O)C=1.[Na+].[CH3:97][C:98]1[CH:103]=[C:102]([S:104]([O-:107])(=[O:106])=[O:105])[CH:101]=[CH:100][C:99]=1[NH:108]/[N:109]=[C:110]1\[C:111]([CH:113]=[CH:114][C:115]2[C:120]\1=[CH:119][CH:118]=[CH:117][CH:116]=2)=O.[Na+].CC(NC1C=C([S:132]([O-:135])(=[O:134])=[O:133])C=C2C=C(S([O-])(=O)=O)/C(/C(=O)C=12)=N\NC1C=CC=CC=1)=O.[Na+].[Na+].CC(NC1C=CC([NH:165]/[N:166]=C2\C(S([O-])(=O)=O)=CC3C(C\2=O)=C(NC(C)=O)C=C(S([O-])(=O)=O)C=3)=CC=1)=O.[Na+].[Na+].CC1C(N=NC2C=CC(S([O-])(=O)=O)=CC=2)C(=O)N(C2C(Cl)=CC(S([O-])(=O)=O)=C(Cl)C=2)N=1.[Na+].[Na+]>>[CH:70]1[CH:71]=[CH:72][C:73]([NH:74][C:77]2[CH:78]=[CH:83][C:99]([N:108]=[N:109][C:110]3[C:120]4[C:115](=[CH:116][CH:117]=[CH:118][CH:119]=4)[C:114]([N:165]=[N:166][C:16]4[C:15]5[CH:38]=[CH:39][CH:34]=[C:17]([S:132]([O-:135])(=[O:134])=[O:133])[C:14]=5[CH:13]=[CH:12][CH:11]=4)=[CH:113][CH:111]=3)=[C:100]3[CH:97]=[CH:98][CH:103]=[C:102]([S:104]([O-:107])(=[O:105])=[O:106])[C:101]=23)=[CH:88][CH:89]=1.[Na+:48].[Na+:48] |f:0.1,2.3,4.5,6.7.8,9.10.11,12.13.14,15.16.17|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

|

Step Two

|

Name

|

Acid Green 3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N/N=C/2\C(=O)C=CC3=CC=CC=C32.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(/C(=N\NC3=CC=CC=C3)/C2=O)S(=O)(=O)[O-].[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=CC=C(C=C1)N/N=C/2\C(=CC3=CC(=CC(=C3C2=O)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Six

|

Name

|

Acid Yellow 17

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

Acid Black 24

|

|

Type

|

|

|

Smiles

|

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |